molecular formula C2H7OP B14701463 Methyl methylphosphinite CAS No. 20502-94-7

Methyl methylphosphinite

Cat. No.: B14701463
CAS No.: 20502-94-7
M. Wt: 78.05 g/mol
InChI Key: YAWLOYUUBJPJFH-UHFFFAOYSA-N
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Description

Methyl methylphosphinite is an organophosphorus compound with the chemical formula CH₅O₂P. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methylphosphinite can be synthesized through several methods. One common method involves the reaction of methyl iodide with a phosphinite salt. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl methylphosphinite undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form methyl methylphosphonate.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halides like methyl iodide and other electrophiles are common reagents.

Major Products

    Oxidation: Methyl methylphosphonate.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinites.

Scientific Research Applications

Methyl methylphosphinite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form various phosphorus-containing compounds.

    Biology: It is studied for its potential use in biochemical pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl methylphosphinite involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.

    Methylphosphonic acid: Contains a phosphonic acid group instead of a phosphinite group.

Uniqueness

Methyl methylphosphinite is unique due to its specific reactivity and ability to form a wide range of derivatives. Its versatility in organic synthesis makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

20502-94-7

Molecular Formula

C2H7OP

Molecular Weight

78.05 g/mol

IUPAC Name

methoxy(methyl)phosphane

InChI

InChI=1S/C2H7OP/c1-3-4-2/h4H,1-2H3

InChI Key

YAWLOYUUBJPJFH-UHFFFAOYSA-N

Canonical SMILES

COPC

Origin of Product

United States

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